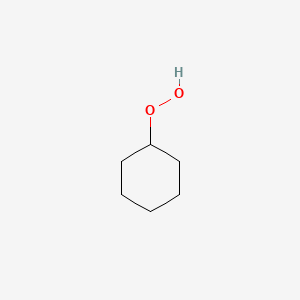

Cyclohexyl hydroperoxide

Descripción

Significance in Contemporary Organic Synthesis and Industrial Catalysis

Cyclohexyl hydroperoxide is a highly significant compound, primarily because it is the key intermediate in the industrial oxidation of cyclohexane (B81311) to produce a mixture of cyclohexanol (B46403) and cyclohexanone (B45756), commonly known as KA-oil. nih.govresearchgate.net This mixture is a crucial feedstock for the manufacturing of Nylon-6 and Nylon-6,6, with millions of tons produced annually. nih.govresearchgate.net The controlled decomposition of CHHP is a focal point of industrial catalysis, as the selectivity towards either cyclohexanol or cyclohexanone can be steered by the choice of catalyst. psu.edu

The industrial process often involves two main stages: the non-catalytic auto-oxidation of cyclohexane to form CHHP, followed by the catalytic decomposition of this hydroperoxide. researchgate.netcardiff.ac.uk Various catalytic systems have been developed to optimize this decomposition step. Catalysts based on transition metals like cobalt and chromium are traditionally used. psu.edugoogle.com Research continues to explore more efficient and selective heterogeneous catalysts, such as Ti-MWW zeolites, which have shown high activity and selectivity for KA-oil production through the deperoxidation of this compound. acs.org Other systems, including core-shell materials like Co₃O₄@SiO₂, molybdenum blue nanorings, and various polymer-supported catalysts, have been investigated to enhance catalytic performance and product selectivity. psu.eduwhiterose.ac.ukjim.org.cn

Beyond its role in KA-oil production, this compound also serves as an epoxidizing agent in organic synthesis. rsc.org It can be used for the epoxidation of olefins, presenting an alternative route for producing valuable epoxide intermediates in an apolar medium, which is advantageous as CHHP is typically produced in a cyclohexane solution. rsc.org The study of CHHP's decomposition kinetics, often catalyzed by complexes like vanadyl dibenzoylmethane, provides crucial insights into reaction mechanisms, highlighting the formation of a catalyst-hydroperoxide intermediate complex. jlu.edu.cnjlu.edu.cn

Overview of its Central Role as an Intermediate in Hydrocarbon Oxidation Processes

This compound is the primary and essential, albeit unstable, intermediate in the liquid-phase oxidation of cyclohexane. nih.govresearchgate.net The process begins with the reaction of a cyclohexyl radical with molecular oxygen to form a cyclohexylperoxy radical (C₆H₁₁OO•). This radical then abstracts a hydrogen atom from another cyclohexane molecule, propagating a free-radical chain reaction and forming this compound (C₆H₁₁OOH). researchgate.netacs.org

The subsequent fate of CHHP is critical as it dictates the product distribution. It can decompose through several pathways:

Radical Decomposition: Under the action of alkoxyl, alkyl, and peroxyl radicals, CHHP undergoes degenerate chain branching, a key feature of autoxidation. researchgate.net

Non-Radical Decomposition: It can also decompose via non-radical channels to yield cyclohexanol and cyclohexanone. researchgate.net

Catalytic Decomposition: In industrial settings, catalysts are employed to guide the decomposition selectively. For instance, chromium(VI) catalysts can promote the formation of cyclohexanone through a non-radical mechanism involving a cyclohexylperoxychromium(VI) complex. scispace.com Similarly, transition metal-free zeolites have been shown to effectively decompose CHHP into KA-oil. researchgate.net

The presence of this compound as a transient intermediate has been confirmed using advanced analytical techniques. For example, 13C NMR spectroscopy has been used to directly observe CHHP during the oxidation of cyclohexane and to follow its quantitative transformation into cyclohexanone. rsc.orgrsc.orgpsu.edu

Historical Development of Research Perspectives on Cyclohexane Oxidation

The industrial production of cyclohexanol and cyclohexanone from cyclohexane has a long history, with research continuously evolving to improve efficiency and selectivity. researchgate.netresearchgate.net

Early industrial processes typically relied on a one-step, catalyzed oxidation of cyclohexane, often using soluble cobalt salts. researchgate.net While effective, these traditional methods suffered from disadvantages such as low cyclohexane conversion (typically limited to 3-8% to prevent overoxidation), consumption of reagents like NaOH for neutralization, and catalyst deactivation, leading to significant downtime. psu.eduresearchgate.net

A significant development was the transition to non-catalyzed oxidation processes, pioneered by companies like DSM. researchgate.net This approach separates the process into two distinct steps:

Formation of CHHP: Cyclohexane is oxidized with air under pressure and high temperature (130-200°C) without a catalyst to produce a solution containing CHHP. researchgate.netgoogle.comgoogle.com

Decomposition of CHHP: The resulting mixture is then treated with a catalyst to selectively decompose the CHHP into the desired KA-oil. researchgate.net

This separation allows for better control over the reaction, improving yields and reducing the formation of unwanted by-products like adipic acid. whiterose.ac.uk

Contemporary research continues to focus on developing novel and more sophisticated catalytic systems. This includes a wide array of materials such as metal nanoparticles, molecular sieves, polyoxometalates, metal-organic frameworks (MOFs), and photocatalysts. magtech.com.cnhep.com.cn The goal is to develop highly active and selective heterogeneous catalysts that operate under milder, more environmentally friendly conditions, further advancing the efficiency and sustainability of this vital industrial process. researchgate.nethep.com.cn

Data Tables

Table 1: Physicochemical Properties of this compound This table summarizes key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Chemical Formula | C₆H₁₂O₂ | ontosight.ainih.gov |

| Molecular Weight | 116.16 g/mol | nih.gov |

| Appearance | Colorless liquid | ontosight.ai |

| Odor | Pungent | ontosight.ai |

| CAS Number | 766-07-4 | nih.govchemeo.comchemicalbook.com |

| IUPAC Name | hydroperoxycyclohexane | nih.gov |

Table 2: Overview of Catalytic Systems for this compound Decomposition This table presents various catalysts studied for the decomposition of this compound and their observed selectivity towards cyclohexanol (CHol) and cyclohexanone (CHone).

| Catalyst System | Oxidant/Conditions | Key Findings | Source(s) |

| Ti-MWW Zeolite | t-butyl hydroperoxide | High activity for KA-oil with >90% overall selectivity at 80°C. | acs.org |

| Molybdenum Blue (MB) Nanorings | O₂, 140°C | Selective towards cyclohexanol over cyclohexanone. | whiterose.ac.uk |

| H-beta Zeolite | 125°C | High combined yield of cyclohexanol and cyclohexanone (84.6 mol%). Increased temperature favors cyclohexanone. | researchgate.net |

| Chromium(VI) Catalysts | N/A | Favors formation of cyclohexanone via a non-radical mechanism. | scispace.com |

| Cobalt-supported Polymers | Aerobic, 150°C | Higher cobalt content leads to higher activity but lower selectivity for cyclohexanone. | psu.edu |

| Core-shell Co₃O₄@SiO₂ | N/A | Effective for CHHP decomposition, a key step in non-catalytic cyclohexane oxidation. | jim.org.cn |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

hydroperoxycyclohexane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c7-8-6-4-2-1-3-5-6/h6-7H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGGJBCRKSVGDPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90227401 | |

| Record name | Cyclohexyl hydroperoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90227401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766-07-4 | |

| Record name | Hydroperoxide, cyclohexyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=766-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexyl hydroperoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexyl hydroperoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90227401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexyl hydroperoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.053 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXYL HYDROPEROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZR4UH5MC4C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Precursor Chemistry of Cyclohexyl Hydroperoxide

Mechanistic Studies of Direct Oxidation Pathways for Cyclohexyl Hydroperoxide Formation

The direct oxidation of cyclohexane (B81311) is the most common route for the synthesis of this compound. This process can be carried out in either the liquid or gas phase and involves complex radical chain mechanisms.

Elucidation of Liquid-Phase Aerobic Oxidation Kinetics and Mechanisms

The liquid-phase aerobic oxidation of cyclohexane is a cornerstone of the chemical industry, typically operating at temperatures between 130°C and 180°C. google.com The reaction proceeds via a free-radical chain mechanism, where this compound is a primary intermediate. The process is often catalyzed by soluble salts of metals with variable valence, such as cobalt or manganese, to enhance the reaction rate and selectivity. researchgate.netmdpi.com

The kinetics of this oxidation process are complex, with the reaction rate being influenced by temperature, pressure, oxygen concentration, and the presence of catalysts. For instance, in the presence of LaCo₀.₇Fe₀.₃O₃ perovskite catalysts, the apparent activation energy for the aerobic oxidation of cyclohexane was determined to be 123 kJ/mol, a significant reduction from the uncatalyzed reaction, which has an activation energy of 170 kJ/mol. researchgate.net

Below is a table summarizing the kinetic parameters for the liquid-phase oxidation of cyclohexane under different catalytic conditions.

| Catalyst | Oxidant | Temperature (°C) | Conversion (%) | Selectivity to Cyclohexanol (B46403) and Cyclohexanone (B45756) (%) | Apparent Activation Energy (kJ/mol) |

| LaCo₀.₇Fe₀.₃O₃ | O₂ | 120 | 15 | 95 | 123 |

| V₂O₅@TiO₂ (photocatalytic) | O₂ | Not specified | 18.9 | ~100 | Not reported |

| CuCl₂ on Activated Carbon | t-Butyl hydroperoxide | 70 | 19.45 | 67.45 (Cyclohexanone) | Not reported |

Table 1: Kinetic Data for Liquid-Phase Cyclohexane Oxidation

Analysis of Gas-Phase Oxidation Dynamics and Intermediates

The gas-phase oxidation of cyclohexane has been studied to understand its combustion chemistry, which has implications for the formation of this compound as an intermediate. Detailed chemical kinetic models have been developed to simulate the oxidation process over a range of temperatures and pressures. acs.org These models indicate that at lower temperatures, the reaction pathways are dominated by the formation and subsequent reactions of organic peroxides, including this compound.

The dynamics of the gas-phase oxidation involve a complex network of elementary reactions. The process is initiated by the abstraction of a hydrogen atom from cyclohexane, forming a cyclohexyl radical. This radical then reacts with molecular oxygen to form a cyclohexylperoxy radical. Gas chromatography-mass spectrometry (GC-MS) is a crucial technique for identifying the various intermediates and products in the gas phase, which can include cyclohexene (B86901), cyclohexene oxide, and various oxygenated derivatives. researchgate.netcopernicus.orgnih.gov The formation of trace oxygenates and peroxides can significantly affect the ignition delay in combustion processes, highlighting the importance of understanding their formation pathways. acs.org

Radical-Mediated Formation Pathways: From Cyclohexyl Radicals to Hydroperoxy-Cyclohexyl Radicals (•QOOH)

The formation of this compound is intrinsically linked to radical chemistry. The process is initiated by the formation of a cyclohexyl radical (C₆H₁₁•). This radical rapidly reacts with molecular oxygen to form a cyclohexylperoxy radical (C₆H₁₁OO•). The cyclohexylperoxy radical can then abstract a hydrogen atom from another cyclohexane molecule to form this compound and another cyclohexyl radical, thus propagating the chain reaction.

A critical, yet transient, intermediate in this process is the hydroperoxy-cyclohexyl radical (•QOOH). This species is formed through the intramolecular hydrogen transfer of a cyclohexylperoxy radical. The •QOOH radical is a key branching agent in the low-temperature oxidation of cyclohexane, leading to the formation of various oxygenated products.

Ozonolysis Routes to Hydroxy-Substituted Cyclohexyl Hydroperoxides

The synthesis of hydroxy-substituted cyclohexyl hydroperoxides via the direct ozonolysis of cyclohexane is not a well-documented pathway in the scientific literature. Ozonolysis is a powerful tool for the cleavage of carbon-carbon double bonds in alkenes and alkynes. The ozonolysis of cyclohexene, for example, leads to the formation of adipaldehyde. While the reaction of ozone with saturated hydrocarbons can occur, it generally requires more forcing conditions and does not typically lead to the selective formation of hydroperoxides.

Sophisticated Chemical Synthesis Approaches for this compound and its Derivatives

Beyond direct oxidation, more targeted chemical synthesis methods can be employed to produce this compound, often with higher selectivity but at a greater cost.

Optimized Grignard Reagent-Oxygen Reaction Protocols

A specific method for the preparation of this compound involves the reaction of a cyclohexyl Grignard reagent, such as cyclohexylmagnesium chloride, with molecular oxygen. This method offers a more controlled synthesis compared to radical-mediated oxidation.

In a typical procedure, cyclohexylmagnesium chloride is reacted with oxygen at low temperatures, generally between -60°C and -80°C. Following the oxidation, the reaction mixture is treated with acidified water to hydrolyze the magnesium salt and liberate the this compound. This process has been reported to produce this compound with a yield of 52%. googleapis.com A similar procedure using cyclohexylmagnesium bromide resulted in a 30% yield of the desired product. googleapis.com

Strategic Utilization of Peroxyacetal Intermediacy in Alkyl Hydroperoxide Synthesis

The synthesis of primary and secondary alkyl hydroperoxides can be effectively achieved through methods that utilize peroxyacetal intermediates as masked forms of the hydroperoxide group. A prominent strategy involves the two-fold alkylation of 1,1-dihydroperoxides (DHPs), which are accessible from commercially available ketones, followed by the hydrolysis of the resulting bisperoxyacetals. unl.eduunl.edunih.gov This methodology offers a convenient alternative to traditional approaches that often rely on the displacement of a leaving group by a peroxide nucleophile. unl.edunih.gov

The process begins with the preparation of 1,1-dihydroperoxides, such as cyclododecanone (B146445) 1,1-dihydroperoxide, through the Re₂O₇-catalyzed condensation of a ketone with aqueous hydrogen peroxide. nih.gov These DHPs serve as stable precursors for the subsequent alkylation steps. The double alkylation of the DHP with alkyl halides or triflates leads to the formation of a 1,1-bisperoxyacetal. unl.edunih.gov The final step is an acidic deprotection/hydrolysis of the bisperoxyacetal, which releases the desired alkyl hydroperoxide and regenerates the starting ketone, allowing for its recovery. unl.edunih.gov

An earlier, related method involved the alkylation of 2-methoxypropyl-2-yl hydroperoxide to form monoperoxyacetals, which were then deprotected. unl.edunih.gov While effective, this approach was somewhat limited by the need to generate and handle a low molecular weight hydroperoxyacetal. nih.gov The use of more substantial 1,1-dihydroperoxides, such as those derived from cyclododecanone, mitigates some of these handling and isolation challenges. nih.gov The stability of the 1,1-bisperoxyacetal intermediates is a key advantage of this synthetic route. unl.edu

| Precursor (DHP) | Alkylating Agent | Product (Alkyl Hydroperoxide) | Yield (%) |

| Cyclododecanone 1,1-DHP | 1-Iodooctane | 1-Octyl hydroperoxide | 79 |

| Cyclododecanone 1,1-DHP | 1-Iododecane | 1-Decyl hydroperoxide | 78 |

| Cyclododecanone 1,1-DHP | 2-Octyl triflate | 2-Octyl hydroperoxide | 65 |

| 4-t-Butylcyclohexanone 1,1-DHP | 1-Iodooctane | 1-Octyl hydroperoxide | 72 |

This table presents a selection of alkyl hydroperoxides synthesized via the bisperoxyacetal methodology, with data adapted from Kyasa et al. (2013). unl.edu

Applications of Hydroperoxymercuriation and Subsequent Demercuriation Methodologies

A specialized method for the preparation of alkyl hydroperoxides from alkenes is the hydroperoxymercuriation-demercuriation sequence. rsc.orgrsc.org This approach is particularly well-suited for the synthesis of secondary alkyl hydroperoxides, which can be challenging to obtain in high yields via other substitution-based routes. rsc.org The direct hydroperoxymercuriation of an alkene followed by reductive demercuriation is not feasible because the hydroperoxide group is reduced by the standard demercuriation reagent, sodium borohydride (B1222165). rsc.org

To circumvent this issue, the methodology incorporates a protection-deprotection strategy centered on a peroxyacetal intermediate. The four-step procedure is as follows: rsc.orgrsc.org

Hydroperoxymercuriation : The alkene is treated with hydrogen peroxide (e.g., 30% H₂O₂) and a mercury(II) salt, such as mercury(II) acetate, to form a hydroperoxymercurial intermediate.

Protection : The hydroperoxide functionality in the intermediate is protected by reacting it with 2-methoxypropene. This step converts the hydroperoxy group into a 2-methoxyprop-2-yl peroxyacetal, which is stable to the subsequent reduction conditions.

Reductive Demercuriation : The organomercury compound is then treated with a basic solution of sodium borohydride to replace the mercury-containing group with a hydrogen atom.

Deprotection : Finally, the peroxyacetal protecting group is removed using mild acidic conditions, typically aqueous acetic acid, to yield the target alkyl hydroperoxide.

| Alkene | Product (Alkyl Hydroperoxide) | Overall Yield (%) |

| Oct-1-ene | Octan-2-yl hydroperoxide | 41 |

| Cyclohexene | This compound | 45 |

| 1-Methylcyclohexene | 2-Methylthis compound | 38 |

| 4-Methylcyclohexene | 3-Methylthis compound | 35 |

This table showcases the yields for various alkyl hydroperoxides synthesized using the hydroperoxymercuriation-demercuriation method, with data adapted from Bloodworth and Spencer (1992). rsc.org

Design and Implementation of Protected Peroxide Synthesis and Deprotection Techniques

The inherent instability of many organic hydroperoxides necessitates synthetic strategies that involve the use of protecting groups. rsc.org This approach allows for safer handling and purification of intermediates and enables chemical transformations on other parts of the molecule that would be incompatible with a free hydroperoxide group. nih.gov Silyl (B83357) ethers are a commonly employed protecting group for hydroperoxides. unl.edursc.org

A recently developed synthetic route to this compound (CHHP) was specifically designed to improve safety by avoiding the storage of the bulk, potentially explosive, final product. rsc.orgnih.gov The key step in this approach is the protection of the peroxide with a triethylsilyl group. The resulting (cyclohexylperoxy)triethylsilane is a more massive and stable compound, which greatly reduces the risk of unexpected detonation. rsc.org The final deprotection step to release the pure this compound is performed using pyridine (B92270) hydrofluoride (pyridine-HF). While the yields for this final transformation can be modest, the significant improvement in safety is a major advantage. rsc.org

The general utility of protecting groups is also demonstrated in the synthesis of specific isomers of more complex hydroperoxides. For instance, a Z,E-diene hydroperoxide can be protected as a 2-methoxypropyl peroxyketal. nih.gov This protection allows for an iodine-mediated photoisomerization to produce a mixture enriched in the E,E-diene isomer. After chromatographic purification of the desired protected isomer, the hydroperoxide is regenerated by deprotection with a mild acid. nih.gov

The choice of silyl protecting group and the deprotection conditions are critical. Besides triethylsilyl (TES) groups, tert-butyldimethylsilyl (TBDMS) groups are also used. unl.edu Deprotection of silyl ethers can be achieved with various reagents. While fluoride-based reagents are common, other methods, such as using catalytic amounts of iron(III) chloride (FeCl₃) in methanol, have been developed for cleaving silyl ethers, offering a mild and environmentally benign alternative. thieme-connect.de

| Protecting Group | Precursor | Deprotection Reagent | Product |

| Triethylsilyl (TES) | (Cyclohexylperoxy)triethylsilane | Pyridine-HF | This compound |

| 2-Methoxypropyl | Z,E-diene monoperoxyketal | Mild Acid | E,E-diene hydroperoxide |

| tert-Butyldimethylsilyl (TBDMS) | Alkyl TBDMS peroxide | Iron(III) chloride (catalytic) | Alkyl hydroperoxide |

This table summarizes different protection/deprotection strategies for the synthesis of hydroperoxides. rsc.orgnih.govthieme-connect.de

In Depth Reaction Mechanisms and Quantitative Kinetic Studies of Cyclohexyl Hydroperoxide

Unimolecular Decomposition Pathways of Cyclohexyl Hydroperoxide

The decomposition of this compound is a key step that initiates a cascade of radical reactions. This process can occur thermally or be accelerated through catalysis, leading to the formation of cyclohexanol (B46403) and cyclohexanone (B45756), the desired products of cyclohexane (B81311) oxidation.

Elucidation of Thermal and Catalytic Decomposition Kinetics

The thermal decomposition of this compound is known to be a first-order reaction. However, the process is highly susceptible to radical-induced decomposition, which can complicate kinetic analyses. In the absence of a catalyst, the decomposition is relatively slow and requires elevated temperatures. The rate-determining step is the homolytic cleavage of the peroxide bond.

Catalysts are widely employed to enhance the rate and selectivity of this compound decomposition. Transition metal salts, particularly those of cobalt and chromium, are effective catalysts.

Cobalt Catalysts: Cobalt salts are known to increase the rate of decomposition of this compound. The catalytic cycle involves the redox cycling of the cobalt ion. While cobalt catalysts are highly active, they can also promote further oxidation of the desired products, cyclohexanol and cyclohexanone.

Chromium Catalysts: Chromium(VI) compounds are particularly effective in selectively decomposing this compound to cyclohexanone. In situ spectroscopic studies have revealed that the selective decomposition with chromium(VI) catalysts proceeds through a non-radical, non-redox mechanism involving the formation of a cyclohexylperoxychromium(VI) complex. researchgate.net This pathway favors the formation of cyclohexanone. Molecular modeling suggests a heterolytic decomposition of an intermediate cyclohexyl peroxychromate ester via a cyclic transition state to yield cyclohexanone. researchgate.net

Quantitative kinetic data for the decomposition of this compound under various conditions are crucial for optimizing industrial processes. The following table summarizes key kinetic parameters, although specific values for this compound are not extensively reported in readily available literature, general trends for alkyl hydroperoxides provide insight.

| Decomposition Type | Catalyst | Key Kinetic Parameters | Notes |

| Thermal | None | First-order kinetics | Susceptible to radical-induced decomposition. |

| Catalytic | Cobalt salts | Increased reaction rate | Can promote over-oxidation. |

| Catalytic | Chromium(VI) salts | High selectivity to cyclohexanone | Proceeds via a non-radical mechanism. |

Initiation and Propagation Mechanisms of Radical-Chain Reactions

The decomposition of this compound serves as a primary initiation step in the autoxidation of cyclohexane. The homolytic cleavage of the O-O bond generates cyclohexoxy and hydroxyl radicals, which are highly reactive and can initiate radical chain reactions.

Initiation:

ROOH → RO• + •OH

Once formed, these radicals can abstract a hydrogen atom from a cyclohexane molecule, generating a cyclohexyl radical (Cy•).

RO• + CyH → ROH + Cy• •OH + CyH → H₂O + Cy•

Propagation:

The cyclohexyl radical rapidly reacts with molecular oxygen to form a cyclohexylperoxy radical (CyOO•).

Cy• + O₂ → CyOO•

This peroxyl radical is a key chain-carrying species and can abstract a hydrogen atom from another cyclohexane molecule, forming a new molecule of this compound and another cyclohexyl radical, thus propagating the chain.

CyOO• + CyH → CyOOH + Cy•

Homolytic Cleavage of the O-O Bond and Subsequent Radical Cascade Formation

The initial homolytic cleavage of the peroxide bond in this compound is the gateway to a complex series of radical reactions. The initially formed cyclohexoxy radical (CyO•) is a central figure in this cascade.

The cyclohexoxy radical is highly reactive and can undergo several competing reactions:

Hydrogen Abstraction: As mentioned in the propagation step, it can abstract a hydrogen atom from cyclohexane to form cyclohexanol. This is a major pathway for cyclohexanol formation.

β-Scission (Ring Opening): The cyclohexoxy radical can undergo ring-opening through β-C-C bond cleavage, leading to the formation of an ω-formyl radical. nih.gov This pathway is a significant source of byproducts in cyclohexane oxidation. nih.gov

The hydroxyl radical (•OH) generated in the initial cleavage is also highly reactive and readily abstracts a hydrogen atom from cyclohexane, contributing to the pool of cyclohexyl radicals that fuel the propagation cycle.

Mechanistic Routes to Primary Decomposition Products: Cyclohexanol and Cyclohexanone

Cyclohexanol and cyclohexanone are the primary and most valuable products of this compound decomposition. Their formation can occur through several interconnected pathways.

Formation of Cyclohexanol:

Hydrogen Abstraction by Cyclohexoxy Radicals: As detailed above, the abstraction of a hydrogen atom from a cyclohexane molecule by a cyclohexoxy radical is a direct route to cyclohexanol.

Reduction of this compound: In some catalytic systems, this compound can be directly reduced to cyclohexanol.

Formation of Cyclohexanone:

Decomposition of this compound: In the presence of certain catalysts, such as chromium(VI) salts, this compound can be selectively converted to cyclohexanone through a non-radical mechanism. researchgate.net

Oxidation of Cyclohexanol: Cyclohexanol can be further oxidized to cyclohexanone. This can occur through radical-mediated pathways or via catalytic dehydrogenation.

From Cyclohexylperoxy Radicals: During the propagation of the radical chain, the self-reaction of two cyclohexylperoxy radicals can also lead to the formation of cyclohexanone, cyclohexanol, and oxygen.

The selectivity towards cyclohexanol versus cyclohexanone is a critical aspect of the industrial process and is highly dependent on the reaction conditions and the catalyst used. researchgate.net For instance, cobalt-containing catalysts tend to produce a mixture of both, while chromium-containing catalysts show a higher selectivity towards cyclohexanone. researchgate.net

Isomerization and Fragmentation Dynamics of Hydroperoxy-Cyclohexyl Radicals (•QOOH)

In the complex milieu of cyclohexane oxidation, the cyclohexyl radical can react with oxygen to form a cyclohexylperoxy radical (ROO•). This radical can then undergo intramolecular hydrogen abstraction to form a hydroperoxy-cyclohexyl radical (•QOOH). These •QOOH radicals are critical intermediates whose subsequent reactions significantly influence the product distribution. The position of the radical center on the cyclohexane ring relative to the hydroperoxy group leads to different isomers.

Isomer-Resolved Characterization of β-, γ-, and δ-QOOH Species

Theoretical and experimental studies have identified three primary isomers of the hydroperoxy-cyclohexyl radical: β-, γ-, and δ-QOOH, where the radical center is on the carbon atom beta, gamma, or delta to the carbon bearing the hydroperoxy group. While these isomers have similar stabilities, their transition state barriers for unimolecular decay differ considerably, leading to distinct reaction dynamics. pnas.org

β-QOOH: This isomer has a significantly lower transition state barrier for unimolecular decay to a hydroxyl radical (•OH) and a cyclic ether (1,2-epoxycyclohexane) compared to the other isomers. pnas.org This leads to a rapid unimolecular decay with a near-unity branching ratio to these products. pnas.org Experimental energy-resolved unimolecular decay rates for β-QOOH have been measured, providing a stringent test for theoretical models. pnas.org

γ-QOOH: The unimolecular decay of the γ-QOOH isomer is predicted to be orders of magnitude slower than that of the β-isomer. pnas.org Furthermore, at energies relevant to atmospheric and combustion chemistry, the dominant reaction pathway for γ-QOOH is isomerization back to the cyclohexylperoxy radical (ROO•), rather than fragmentation to •OH and a cyclic ether. pnas.org

δ-QOOH: Similar to the γ-isomer, the computed unimolecular decay rates for δ-QOOH to •OH products are significantly slower than those observed experimentally for the β-isomer. pnas.org While the yield of •OH is predicted to increase at higher energies, the primary fate of the δ-QOOH radical is also expected to be isomerization. pnas.org

The following table summarizes the key characteristics of the different •QOOH isomers.

| Isomer | Relative Stability | Primary Unimolecular Decay Pathway | Decay Rate to •OH |

| β-QOOH | Nearly degenerate with γ and δ | → •OH + 1,2-epoxycyclohexane | Fast |

| γ-QOOH | Nearly degenerate with β and δ | → Cyclohexylperoxy radical (ROO•) | Very Slow |

| δ-QOOH | Nearly degenerate with β and γ | → Cyclohexylperoxy radical (ROO•) | Very Slow |

Intramolecular H-Atom Transfer Processes and Conformational Effects

The reactivity of this compound and its derivative radicals is profoundly influenced by the conformational flexibility of the cyclohexane ring. This compound itself predominantly exists in two stable chair conformations: one with the hydroperoxide group in an equatorial position and the other in an axial position. Theoretical calculations indicate the equatorial conformer is energetically more stable, though only by a small margin (approximately 0.2-1.0 kcal mol⁻¹). uu.nlresearchgate.net A significant energy barrier of about 11.5 kcal mol⁻¹ separates these two conformers, suggesting that both may be present under typical reaction conditions. uu.nl

This conformational landscape is critical in the context of intramolecular hydrogen atom (H-atom) transfer, a key step in the autooxidation of cyclohexane. Following the initial formation of a cyclohexylperoxy radical (ROO•), an intramolecular H-atom transfer can occur to yield a hydroperoxyalkyl radical (•QOOH). The stereochemistry of the cyclohexane ring dictates the feasibility and rate of these H-atom transfers. Theoretical and kinetic studies on the oxidation of cyclohexyl radicals have shown that such transfers are highly dependent on the conformation of the peroxy group and the ring itself. rsc.org

Specifically, 1,5-H transfers are facilitated when the peroxy group is in an axial or isoclinal position, as this arrangement allows for a sterically favorable six-membered ring transition state, a common motif in intramolecular H-abstractions. rsc.orgresearchgate.net Ring-opening reactions, another potential pathway, are found to occur more readily from equatorial conformations due to lower steric hindrance. rsc.org The rapid inversion and topomerization between different conformers of the cyclohexylperoxy and hydroperoxycyclohexyl radicals ensure that an equilibrium is established, allowing the most favorable reaction pathways to dominate. rsc.org

The relative stability of the transition states for H-atom abstraction from different positions on the ring (e.g., 1,4- vs. 1,5- vs. 1,6-H transfer) determines the primary isomerization pathways. For cyclohexylperoxy radicals, the order of importance for isomerization is typically 1,5-H > 1,6-H > 1,4-H transfer. rsc.org This preference underscores the geometric constraints imposed by the cyclohexane ring on the accessibility of hydrogen atoms for abstraction by the peroxy radical.

Dissociation Pathways of Unstable α-QOOH Radicals

Among the various hydroperoxy-cyclohexyl radical (•QOOH) isomers that can be formed, the α-QOOH radical (where the radical center is on the same carbon atom bearing the OOH group) is notably unstable. researchgate.netacs.org Theoretical calculations and experimental observations have consistently shown that H-atom abstraction from the α-carbon of this compound does not lead to a stable •QOOH intermediate. acs.orgamazonaws.com Instead, the α-QOOH radical, once formed, spontaneously and rapidly decomposes. acs.org

The primary dissociation pathway for the α-QOOH radical is the cleavage of the O-O bond. This homolytic scission is highly facile and leads directly to the formation of a hydroxyl radical (•OH) and cyclohexanone. acs.orgamazonaws.com This process is so immediate that the α-QOOH radical is considered a transient species rather than a stable intermediate in the oxidation pathway of cyclohexane.

In contrast, the β-, γ-, and δ-QOOH isomers, where the radical center is located at other positions on the cyclohexyl ring, are significantly more stable. researchgate.netamazonaws.com These isomers have comparable stabilities, differing by only about 1 kcal mol⁻¹. acs.org However, their subsequent unimolecular decay pathways, which also lead to •OH radicals and various cyclic ether co-products, face considerably different transition state (TS) barriers. acs.orgnih.gov The β-QOOH isomer, for instance, has a significantly lower TS barrier for dissociation compared to the γ and δ isomers, making its unimolecular decay the most rapid among the stable •QOOH radicals. amazonaws.comnih.gov

Epoxidation Reactions Mediated by this compound

Detailed Mechanistic Insights into Olefin Epoxidation via this compound

This compound serves as an effective oxygen-transfer agent for the epoxidation of olefins, such as cyclohexene (B86901), particularly in the presence of suitable catalysts. The reaction mechanism is distinct from radical-based autoxidation pathways and proceeds via a catalytic cycle. Studies utilizing titanium-grafted mesoporous silica (B1680970) (like Ti-SBA) or molybdenum-based catalysts have elucidated key mechanistic features. rsc.orgfinechem-mirea.ru

The epoxidation process is understood to occur exclusively at the catalyst's active sites. uu.nluu.nl Spectroscopic evidence, specifically from UV-Vis spectroscopy, has confirmed the formation of a titanium-hydroperoxide species as the active catalytic site in the direct epoxidation reaction. uu.nlrsc.org This intermediate is formed by the reaction between the this compound and the titanium center on the catalyst support.

The proposed mechanism involves the following key steps:

Activation of the Hydroperoxide : The this compound coordinates to the metal center (e.g., Ti) on the catalyst surface.

Formation of the Active Species : This coordination activates the hydroperoxide, forming a metal-peroxo or metal-hydroperoxide complex. This is the key oxidizing species.

Oxygen Transfer : The olefin (e.g., cyclohexene) then approaches this activated complex. The electrophilic peroxidic oxygen is transferred to the nucleophilic double bond of the olefin in a concerted step, forming the epoxide ring. researchgate.net

Product Formation and Catalyst Regeneration : Following the oxygen transfer, the epoxide is released, and the metal center is converted to a metal-alkoxide species (e.g., containing a cyclohexanolate ligand). This species is then protonated (by another hydroperoxide molecule or trace water) to regenerate the active catalytic site and release cyclohexanol as a co-product.

This catalytic pathway ensures high selectivity towards the formation of the epoxide, cyclohexanol, and cyclohexanone. acs.org

Comparative Analysis of Competing Hydroperoxide Conversion Routes: Direct Epoxidation versus Decomposition

When this compound is used for epoxidation, its conversion proceeds via two primary, competing pathways: direct catalytic epoxidation of the olefin and thermal or radical-induced decomposition. uu.nlresearchgate.netrsc.org

Direct Epoxidation : As described above, this is a catalytic, heterolytic pathway that occurs on the surface of the catalyst, leading to the formation of an epoxide and a corresponding alcohol (cyclohexanol). uu.nlresearchgate.net This route is highly desirable as it converts both the hydroperoxide and an added olefin into valuable oxygenated products.

Catalyst Properties : The nature of the catalyst is paramount. By modifying the surface hydrophobicity of titanium silicate (B1173343) catalysts, the reaction can be steered in favor of epoxidation. researchgate.netacs.org

Reactant Ratio : Increasing the olefin-to-hydroperoxide ratio generally favors the epoxidation reaction, as it increases the probability of the hydroperoxide reacting with the olefin at the catalytic site before it can decompose. researchgate.netacs.org

Temperature : Higher temperatures tend to favor the thermal decomposition pathway, which can reduce the selectivity for epoxide formation.

By optimizing these parameters, the combined selectivity towards valuable alicyclic oxygenates (epoxide, cyclohexanol, cyclohexanone) can be significantly increased compared to the direct decomposition of the hydroperoxide alone. acs.org

Identification and Role of Specific Active Catalytic Sites in Epoxidation Efficiency

The efficiency and selectivity of olefin epoxidation using this compound are critically dependent on the nature of the active catalytic sites. For heterogeneous catalysts, such as titanium supported on mesoporous silica, extensive research has identified the specific sites responsible for the reaction.

UV-Vis spectroscopy has provided direct evidence for the formation of titanium-hydroperoxide species as the active catalytic sites for the epoxidation reaction. uu.nlresearchgate.netrsc.org These sites are formed when this compound interacts with isolated, tetrahedrally coordinated titanium atoms grafted onto the silica framework. These Ti-OOH sites are highly electrophilic, facilitating the transfer of an oxygen atom to the olefin double bond. The hydrophobicity of the silica support around these titanium sites also plays a crucial role; a more hydrophobic environment can enhance the selectivity towards epoxidation by favoring the adsorption of the apolar olefin and hydroperoxide over more polar molecules like water, which can inhibit the reaction. acs.org

Besides titanium-based catalysts, molybdenum compounds are also effective. For instance, ammonium (B1175870) paramolybdate has been shown to catalyze the epoxidation of cyclohexene with this compound, achieving high yields of epoxycyclohexane. finechem-mirea.ru In these systems, the active site is believed to be a molybdenum-peroxo complex formed in situ. The choice of metal center and its coordination environment dictates the reactivity and selectivity of the epoxidation process.

Investigation of Byproduct Formation Mechanisms

In processes involving this compound, several byproducts can be formed through various reaction pathways, both during its decomposition and its use as an oxidant in epoxidation reactions.

A primary pathway for byproduct formation stems from the decomposition of this compound itself. This decomposition is a rich source of cyclohexoxy radicals (C₆H₁₁O•). While these radicals can abstract a hydrogen atom to form cyclohexanol, they can also undergo a β-scission (ring-opening) reaction. nih.gov This ring-opening is a dominant path leading to byproducts. The cleavage of a C-C bond in the cyclohexoxy radical produces an ω-formyl radical, which is a linear C6 species. nih.gov This radical is a key precursor to a range of straight-chain dicarboxylic acids and related compounds. Subsequent oxidation and transformation pathways of this ω-formyl radical lead to the formation of:

Adipic acid

Caprolactone

Glutaric acid

6-hydroxyhexanoic acid nih.gov

The formation of these byproducts is a significant issue in the industrial oxidation of cyclohexane, where this compound is the key intermediate. nih.govresearchgate.net

During the catalytic epoxidation of olefins, other byproduct formation mechanisms can also be observed:

Allylic Oxidation : In the epoxidation of cyclohexene, allylic oxidation can occur as a minor side reaction, leading to the formation of 2-cyclohexen-1-ol (B1581600) and 2-cyclohexen-1-one. uu.nlresearchgate.net This is often initiated by radical processes that compete with the desired epoxidation.

Epoxide Polymerization : At higher concentrations, the formed epoxide product can undergo conversion, presumably through radical-initiated polymerization, which reduces the final yield of the desired monomeric epoxide. uu.nlrsc.org

Over-oxidation : Further oxidation of the primary products, cyclohexanol and cyclohexanone, can lead to the formation of dicarboxylic acids, as described above. Additionally, high concentrations of alcohols and ketones under acidic and high-temperature conditions can lead to condensation and esterification reactions, forming high-boiling point byproducts. guidechem.com

The table below summarizes the primary byproducts and their formation pathways.

| Byproduct | Precursor/Intermediate | Formation Mechanism |

| Adipic Acid | Cyclohexoxy radical | β-scission (ring-opening) followed by oxidation |

| Caprolactone | Cyclohexoxy radical | β-scission (ring-opening) followed by oxidation/cyclization |

| Glutaric Acid | Cyclohexoxy radical | β-scission (ring-opening) followed by oxidation |

| 2-Cyclohexen-1-ol | Cyclohexene | Allylic oxidation (radical pathway) |

| 2-Cyclohexen-1-one | 2-Cyclohexen-1-ol | Further oxidation of the allylic alcohol |

| High-boiling esters | Cyclohexanol, Carboxylic acids | Esterification under acidic/thermal conditions |

Pathways Leading to Ring-Opened Products

The thermal or catalyzed decomposition of this compound can lead to the cleavage of the cyclohexane ring, forming a variety of linear aliphatic compounds. This process is a significant contributor to the formation of by-products in industrial cyclohexane oxidation. The primary pathway to ring-opened products is initiated by the formation of radical species that undergo rearrangement and further oxidation.

The decomposition typically begins with the homolytic cleavage of the weak oxygen-oxygen bond in the hydroperoxide group. This generates a cyclohexoxy radical (c-C₆H₁₁O•) and a hydroxyl radical (•OH). The cyclohexoxy radical is the key intermediate that leads to the opening of the carbon ring structure.

Once the ring is opened, a cascade of subsequent reactions, including hydrogen abstraction and oxidation, can occur. This leads to a mixture of dicarboxylic acids and other oxygenated linear molecules. At higher conversion rates of cyclohexane, significant quantities of ring-opened by-products such as 6-hydroxyhexanoic acid and a range of C1-C5 diacids are produced researchgate.net. The formation of these products represents a loss of selectivity towards the desired cyclohexanone and cyclohexanol.

Table 1: Major Classes of Ring-Opened Products from this compound Decomposition

| Product Class | Representative Examples | Formation Pathway |

| Hydroxy Acids | 6-hydroxyhexanoic acid | Ring-opening followed by hydrogen abstraction and termination. |

| Oxo Acids | 6-oxohexanoic acid | Oxidation of the terminal alkyl radical formed after ring-opening. |

| Dicarboxylic Acids | Adipic acid, Succinic acid, Glutaric acid | Further oxidation of intermediate hydroxy acids and oxo acids. |

Role of Cyclohexoxy Radicals and β-C-C Cleavage Events

The central event in the formation of ring-opened products is the unimolecular rearrangement of the cyclohexoxy radical. This radical is generated from the initial homolysis of the O-O bond in this compound nih.govrsc.org. While the cyclohexoxy radical can participate in various reactions, such as hydrogen abstraction to form cyclohexanol, its most significant fate in the context of ring-opening is β-C-C cleavage, also known as β-scission.

In this process, a carbon-carbon bond located at the β-position relative to the oxygen atom of the alkoxy radical cleaves homolytically. This reaction is driven by the release of ring strain and the formation of a more stable, delocalized radical. For the cyclohexoxy radical, β-scission breaks the cyclic structure, yielding a linear 6-oxohexyl radical.

The reaction can be depicted as: c-C₆H₁₁O• → •(CH₂)₅CHO

The rate of β-scission is highly dependent on the structure of the alkoxy radical. For cyclic alkoxy radicals, the rate is often enhanced by the release of ring strain acs.org. Computational studies have shown that the activation energy for ring-opening decreases from cyclopropanoxy to cyclohexanoxy radicals, correlating with ring strain patterns acs.org. The relative rate of β-fission for the cyclohexyloxy radical is slower than that of the cyclopentyloxy radical but faster than that of the acyclic tert-butoxy (B1229062) radical acs.org. This underscores the importance of the ring structure in directing the reaction pathway.

Table 2: Comparison of Relative β-Scission Rates for Various Alkoxy Radicals

| Alkoxy Radical | Relative Rate of β-Scission | Key Factors |

| Cyclopentyloxy | Fastest | High ring strain release |

| Cyclohexyloxy | Intermediate | Moderate ring strain release |

| tert-Butoxy | Slowest | No ring strain; stability of resulting tert-butyl radical |

Influence of Solvent Cages on Reaction Product Distribution

The distribution of products from the decomposition of this compound is significantly influenced by the "cage effect" wikipedia.orgnih.gov. When the O-O bond in CHHP cleaves, the resulting radical pair—the cyclohexoxy radical and the hydroxyl radical—is initially trapped within a "cage" of surrounding solvent molecules wikipedia.orgacs.org. The lifetime of this solvent cage is typically very short, on the order of 10⁻¹¹ seconds wikipedia.org.

Within this confined space, the radical pair can undergo several reactions before they can diffuse apart:

In-Cage Recombination: The radicals can recombine to reform the original this compound molecule.

In-Cage Disproportionation/Reaction: The radicals can react with each other. For example, the cyclohexoxy radical can abstract the hydrogen atom from the hydroxyl radical to form cyclohexanone and water. This is a major pathway for the formation of the desired ketone product.

Cage Escape: The radicals can diffuse out of the solvent cage into the bulk solution.

The competition between in-cage reactions and cage escape is a critical determinant of the final product distribution. Reactions that occur within the cage favor products formed directly from the initial radical pair (e.g., cyclohexanone). Radicals that escape the cage are free to initiate other reaction chains, such as abstracting hydrogen from other molecules or undergoing unimolecular rearrangements like the β-scission described above, which leads to ring-opened products nih.gov.

The efficiency of the solvent cage is heavily dependent on the viscosity of the solvent.

High-Viscosity Solvents: In more viscous solvents, the diffusion of radicals is hindered. This increases the lifetime of the solvent cage and favors in-cage reactions, potentially leading to a higher yield of products like cyclohexanone.

Low-Viscosity Solvents: In less viscous solvents, radicals can escape the cage more easily, leading to a higher proportion of cage-escape products, including those derived from ring-opening and other secondary reactions.

Therefore, the choice of solvent can be used as a tool to steer the reaction towards a desired product distribution by modulating the cage effect acs.org.

Cutting Edge Analytical and Spectroscopic Techniques in Cyclohexyl Hydroperoxide Research

Chromatographic and Titrimetric Methods for Product Analysis and Quantification

Precise quantification and analysis of cyclohexyl hydroperoxide in complex reaction mixtures are foundational to understanding its formation and decomposition pathways. Chromatographic and titrimetric methods are the primary tools for achieving this.

Gas-Liquid Chromatography (GLC) and its combination with mass spectrometry (GC-MS) are powerful techniques for the separation and identification of volatile and semi-volatile compounds, including the products of cyclohexane (B81311) oxidation. While the thermal instability of hydroperoxides presents a challenge, appropriate analytical methods can be employed. In the context of this compound research, GC-MS is invaluable for identifying byproducts and impurities in a sample. For instance, in studies of hydrocarbon oxidation, GC-MS has been used to identify a range of products, including peroxides, hydroperoxides, alcohols, and ketones. hzdr.de

To overcome the thermal lability of hydroperoxides, pre-column derivatization techniques can be used. Silylation, for example, replaces the active hydrogen of the hydroperoxide group with a thermally stable trimethylsilyl (B98337) group, allowing for successful chromatographic separation and analysis. researchgate.net A known analytical approach involves the oxidation of triphenylphosphine (B44618) by hydroperoxides to triphenylphosphine oxide, which can then be quantified by GC-MS. researchgate.netnih.gov This indirect method provides a robust way to determine hydroperoxide content in complex mixtures. researchgate.netnih.gov

Table 1: Application of GC-MS in Hydroperoxide Analysis

| Analytical Approach | Principle | Application in this compound Research | Key Advantage |

|---|---|---|---|

| Direct Analysis | Separation of volatile compounds followed by mass spectrometric identification. | Identification of stable byproducts of this compound decomposition, such as cyclohexanone (B45756) and cyclohexanol (B46403). | Provides structural information for compound identification. |

| Silylation Derivatization | Chemical conversion of the hydroperoxide to a more thermally stable silyl (B83357) ether prior to injection. | Enables the direct chromatographic analysis of this compound without decomposition in the injector or column. | Overcomes thermal instability of the analyte. |

| Triphenylphosphine Oxidation | Indirect quantification by reacting the hydroperoxide with triphenylphosphine and measuring the resulting triphenylphosphine oxide. | Accurate quantification of this compound content in mixtures where direct analysis is challenging. | High sensitivity and good correlation with other methods like iodometric titration. nih.gov |

Iodometric titration remains a classic and reliable method for the quantification of hydroperoxides. The fundamental principle of this assay is the oxidation of iodide ions (I⁻) by the hydroperoxide in an acidic medium to form iodine (I₂). The amount of iodine produced, which is directly proportional to the amount of hydroperoxide, is then determined by titration with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution, typically using a starch indicator to signal the endpoint. usptechnologies.comscribd.comyoutube.com The reaction sequence is as follows:

ROOH + 2I⁻ + 2H⁺ → ROH + I₂ + H₂O

I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

This method is less susceptible to interferences from organic compounds compared to other titration methods and is suitable for measuring a wide range of hydroperoxide concentrations. usptechnologies.com For enhanced accuracy, particularly in complex mixtures such as the oxidation products of cyclohexanol, procedural modifications can be introduced. For instance, an iodometric procedure was developed for determining α-hydroxythis compound where errors from its dissociation were negated by applying a correction factor. researchgate.net

Table 2: Reagents in a Typical Iodometric Titration for Hydroperoxides

| Reagent | Function |

|---|---|

| Potassium Iodide (KI) | Source of iodide ions, which are oxidized by the hydroperoxide. usptechnologies.com |

| Sulfuric Acid (H₂SO₄) | Provides the acidic medium required for the oxidation reaction. usptechnologies.comscribd.com |

| Ammonium (B1175870) Molybdate | Acts as a catalyst to ensure a rapid and complete reaction between the hydroperoxide and iodide. usptechnologies.comscribd.com |

| Sodium Thiosulfate (Na₂S₂O₃) | The titrant used to reduce the liberated iodine back to iodide. usptechnologies.comscribd.com |

| Starch Indicator | Forms a distinct blue-black complex with iodine, allowing for precise determination of the titration endpoint. usptechnologies.comyoutube.com |

Advanced Spectroscopic Characterization of this compound and Reaction Intermediates

Spectroscopic techniques provide deep insights into the molecular structure, bonding, and electronic properties of this compound and the transient species involved in its reactions.

Infrared (IR) spectroscopy is a powerful tool for characterizing the vibrational modes of molecules. Recent studies have utilized IR action spectroscopy to probe the structure and dissociation dynamics of this compound (CHHP). researchgate.netaip.org A distinctive IR feature for jet-cooled CHHP has been observed at 7012.5 cm⁻¹, corresponding to the first overtone of the OH stretch (2νOH). rsc.orgrsc.orgnih.gov This technique involves multiphoton IR excitation of the molecule, leading to its dissociation into a cyclohexoxy radical (RO•) and a hydroxyl radical (•OH). researchgate.netrsc.org

The resulting •OH products can then be detected using UV laser-induced fluorescence (LIF), providing information about the dissociation process. rsc.orgaip.org The IR spectrum of reaction intermediates, such as the carbon-centered hydroperoxy-cyclohexyl radicals (•QOOH), has also been characterized. aip.orgaip.organl.gov These radicals exhibit fundamental OH stretch transitions around 3600 cm⁻¹ and overtone OH stretches near 7000 cm⁻¹. aip.orgosti.gov

While this compound itself does not have strong absorptions in the UV-Visible range, UV-Vis spectroscopy is crucial in an indirect manner. oxfordsciencetrove.com As mentioned, it is used in the laser-induced fluorescence detection of •OH radicals produced from the photodissociation of CHHP. rsc.org The •OH radicals are excited with a UV laser (e.g., at 282 nm), and the subsequent fluorescence is detected, allowing for sensitive monitoring of the dissociation dynamics. nih.gov

Table 3: Key IR Spectroscopic Data for this compound (CHHP) and its Intermediates

| Species | Vibrational Mode | Observed Frequency (cm⁻¹) | Significance |

|---|---|---|---|

| This compound (CHHP) | First O-H stretch overtone (2νOH) | 7012.5 researchgate.netrsc.orgnih.gov | Characterizes the intact molecule and is used to initiate photodissociation studies. rsc.orgnih.gov |

| Hydroperoxy-cyclohexyl radical (β-QOOH) | Fundamental O-H stretch (νOH) | ~3600 aip.orgosti.gov | Identifies the key radical intermediate in cyclohexane oxidation. |

| Hydroperoxy-cyclohexyl radical (β-QOOH) | First O-H stretch overtone (2νOH) | ~7000 aip.orgosti.gov | Provides further confirmation of the radical's identity and vibrational structure. |

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the only spectroscopic technique that directly and unambiguously detects species with unpaired electrons, such as free radicals. bruker.com This makes it an indispensable tool for studying the mechanisms of reactions involving this compound, where radical intermediates are often proposed. springernature.com Many chemical reactions proceed through one-electron transfer steps, creating paramagnetic free radicals that can be measured by EPR. bruker.com

In the context of this compound research, EPR can be used to identify and characterize radical intermediates formed during its thermal or catalytic decomposition. For example, the homolytic cleavage of the weak O-O bond in this compound would generate a cyclohexoxy radical (C₆H₁₁O•) and a hydroxyl radical (•OH). While these radicals are often too short-lived to be observed directly, a technique called spin trapping can be employed. This involves adding a "spin trap" molecule, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), to the reaction mixture. The transient radicals react with the spin trap to form a more stable paramagnetic spin adduct, which can be readily detected and characterized by EPR, providing evidence for the initial radical formation. researchgate.netresearchgate.net

Rotational spectroscopy provides highly precise information about the geometry and conformational landscape of molecules in the gas phase. A recent high-resolution rotational spectroscopy study has been conducted on this compound, mapping out its conformational preferences. rsc.org The study identified two stable conformers: one with the hydroperoxide (–OOH) group in an equatorial position on the cyclohexane ring and another with it in an axial position. nih.gov

Theoretical calculations suggest that the equatorial conformer is slightly more stable than the axial one. nih.gov This experimental and theoretical work provides a detailed picture of the structural landscape of this compound, which is crucial for understanding its reactivity. rsc.org The existence of two conformers with similar stabilities but a significant barrier to interconversion has implications for its behavior in different chemical environments. researchgate.netrsc.orgresearchgate.net

Table 4: Conformational Data for this compound

| Conformer | Position of -OOH group | Relative Stability | Interconversion Barrier |

|---|---|---|---|

| Conformer 1 | Equatorial | More stable nih.gov | Significant researchgate.netrsc.org |

| Conformer 2 | Axial | Less stable nih.gov | Significant researchgate.netrsc.org |

Novel Experimental Techniques for Reaction Dynamics and Transient Intermediate Detection

The study of this compound and its reaction intermediates has been significantly advanced by the development and application of sophisticated experimental techniques. These methods allow for the detailed investigation of reaction dynamics, the characterization of transient species, and the elucidation of complex reaction pathways.

Preparation and Analysis of Jet-Cooled Samples in Supersonic Expansions

A significant challenge in studying reactive intermediates is their transient nature. Supersonic expansion provides a method to prepare and stabilize these species for spectroscopic analysis. In this technique, a carrier gas, seeded with the molecule of interest, is expanded from a high-pressure region into a vacuum through a small nozzle. This rapid expansion leads to a dramatic decrease in the temperature and density of the gas, effectively "freezing" the molecules in their lowest energy states and isolating them from collisions that could lead to reactions.

In the context of this compound research, this method has been instrumental. For instance, hydroperoxy-cyclohexyl radicals (•QOOH), transiently formed during cyclohexane oxidation, have been stabilized and jet-cooled. aip.org These radicals are generated in the laboratory through H-atom abstraction from the this compound precursor. aip.orgresearchgate.net The jet-cooling process allows for the characterization of these otherwise elusive intermediates.

Two stable chair conformations of this compound are predicted, with the hydroperoxyl group in either an equatorial or axial position. nih.gov Theoretical calculations suggest the equatorial conformer is slightly more stable. nih.gov Supersonic expansion allows for the study of the individual conformations and the significant barrier to their interconversion. researchgate.netrsc.org

Application of IR Multiphoton Excitation with UV Laser-Induced Fluorescence Detection

A powerful combination of techniques for studying the dissociation dynamics of this compound involves infrared (IR) multiphoton excitation coupled with ultraviolet (UV) laser-induced fluorescence (LIF) detection. This approach allows for the selective excitation of specific vibrational modes within the molecule and the subsequent detection of the resulting fragments.

In a typical experiment, a jet-cooled sample of this compound is irradiated with a tunable IR laser. The laser is tuned to a specific vibrational frequency, such as the overtone of the OH stretch (2νOH). researchgate.netrsc.org The molecule absorbs multiple IR photons, leading to vibrational activation. If the absorbed energy is sufficient, the molecule can overcome the dissociation barrier, breaking the weak O-O bond.

The resulting hydroxyl (OH) radical products are then detected using UV laser-induced fluorescence. researchgate.netrsc.org A UV laser excites the OH radicals to a higher electronic state, and the subsequent fluorescence as they relax back to the ground state is detected. The intensity of the fluorescence signal is proportional to the concentration of OH radicals, providing a sensitive measure of the dissociation process.

Recent studies have recorded the overtone OH stretch spectrum of jet-cooled this compound by detecting the resulting OH products. A distinct IR feature was observed at 7012.5 cm⁻¹. researchgate.netrsc.org The dependence of the OH signal on the IR laser power indicates that the absorption of three or more IR photons is necessary to dissociate the this compound into cyclohexoxy (RO) and OH radicals. researchgate.netrsc.org

This technique has also been crucial in distinguishing between the hydroperoxy-cyclohexyl radical (β-QOOH) and its precursor, this compound. The overtone OH stretch (2νOH) of β-QOOH is observed at 7008.0 cm⁻¹, only a few wavenumbers shifted from that of the precursor. aip.org However, they are readily distinguished by their vastly different dissociation rates to produce OH products. aip.org

Time-Resolved Dynamics Studies for Elucidating Reaction Pathways

Time-resolved measurements are essential for understanding the intricate details of reaction pathways and the lifetimes of transient intermediates. By precisely controlling the timing between the excitation and detection laser pulses, researchers can follow the evolution of a chemical reaction in real-time.

For this compound, time-resolved studies have provided critical insights into its unimolecular decay dynamics. After vibrational activation via IR multiphoton excitation, the timescale for the appearance of the OH radical products can be measured. This provides a direct probe of the dissociation rate.

The dissociation of this compound is controlled by unimolecular decay along a barrierless potential. nih.gov Time-resolved experiments have been used to measure the appearance of OH products following excitation of the overtone OH stretch (2νOH) of both this compound and the β-QOOH radical. aip.org

The results show a stark difference in their dissociation lifetimes. The appearance of OH from the β-QOOH radical is prompt, with a lifetime of ≤3.6 ± 0.6 ns. aip.org In contrast, the appearance of OH from the multiphoton dissociation of the this compound precursor is significantly slower, with a lifetime of ≥1500 ns. aip.org This temporal distinction provides a clear method for differentiating between the radical intermediate and its parent molecule.

These time- and energy-resolved unimolecular dissociation dynamics studies have been pivotal in identifying and characterizing transient intermediates like •QOOH in the oxidation of cyclohexane. pnas.org The experimental rate measurements also serve as a critical benchmark for theoretical models that aim to predict the reaction pathways of hydrocarbon oxidation processes. pnas.org

| Compound/Radical | Excitation Frequency (cm⁻¹) | Dissociation Lifetime (ns) |

| β-QOOH | 7008.0 | ≤3.6 ± 0.6 |

| This compound | 7012.5 | ≥1500 |

Computational Chemistry and Theoretical Modeling of Cyclohexyl Hydroperoxide Reactivity

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of cyclohexyl hydroperoxide. High-level electronic structure methods are employed to achieve high accuracy in determining its geometric parameters, electronic structure, and energetic properties.

Application of High-Level Electronic Structure Methods (e.g., CCSD(T)-F12, CASPT2, W1BD)

To obtain a precise theoretical description of this compound, sophisticated ab initio methods are necessary. The explicitly correlated coupled-cluster method with single, double, and perturbative triple excitations, CCSD(T)-F12, has been utilized to determine accurate stationary point energies on the potential energy surface of species involved in cyclohexane (B81311) oxidation, including intermediates derived from CHHP. researchgate.net This method is known for its rapid convergence with respect to the basis set size, providing results close to the complete basis set limit.

For processes involving bond breaking and formation, such as the dissociation of the peroxide bond, multi-reference methods are often required to correctly describe the electronic wavefunction. The complete active space second-order perturbation theory (CASPT2) has been applied to calculate the potential energy profile of CHHP along the O-O stretch coordinate. researchgate.net This method accounts for static and dynamic electron correlation, which is crucial for an accurate description of the bond dissociation process.

Composite methods, which combine results from different levels of theory and basis sets to approximate a high-level calculation with a more manageable computational cost, are also valuable. The W1BD method, a high-accuracy composite protocol, has been employed to compute the thermochemical data of CHHP, including its bond dissociation energies, with reported chemical accuracy of approximately 1 kcal mol⁻¹. nih.gov

Accurate Calculation of Bond Dissociation Energies (specifically RO-OH bond)

A critical parameter governing the reactivity of this compound is the bond dissociation energy (BDE) of its weak O-O bond. Theoretical calculations provide a direct means to determine this value. High-level quantum chemical methods have been used to calculate the RO-OH BDE for CHHP and a range of other organic hydroperoxides.

The W1BD method, for instance, predicts a D₀ value (bond dissociation energy at 0 K) of 43 kcal mol⁻¹ for the O-O bond in this compound. nih.gov Calculations using the CASPT2 method, with zero-point energy (ZPE) corrections, yield a similar D₀ value of approximately 42 kcal mol⁻¹. nih.gov These theoretical values are consistent with the general range of 35 to 50 kcal mol⁻¹ reported for various organic hydroperoxides. nih.govresearchgate.net The calculated BDEs for organic hydroperoxides like CHHP are typically 4-7 kcal mol⁻¹ lower than that of hydrogen peroxide, a difference attributed to the greater stability of the resulting alkoxy radical (RO•) compared to the hydroxyl radical (•OH). nih.gov

Below is an interactive data table summarizing the calculated O-O bond dissociation energies for this compound using different theoretical methods.

| Method | Bond Dissociation Energy (D₀, kcal mol⁻¹) | Reference |

| W1BD | 43 | nih.gov |

| CASPT2/AVTZ (ZPE corrected) | ~42 | nih.gov |

| CCSD(T)-F12 | - | researchgate.net |

Note: The table is interactive and can be sorted by column.

Mapping of Potential Energy Surfaces and Conformational Landscapes

This compound is a flexible molecule with multiple conformers arising from the chair conformation of the cyclohexane ring and the rotation around the C-O and O-O bonds. Theoretical calculations are essential for mapping the conformational landscape and identifying the most stable structures.

Studies have shown that CHHP exists in at least two stable conformations: one with the hydroperoxy group in an equatorial position and another with it in an axial position. These conformers are predicted to have very similar stabilities, with an energy difference of within 0.2 kcal mol⁻¹. scribd.com However, a significant energy barrier separates them, suggesting that interconversion is slow at low temperatures. scribd.com The energy profile connecting the equatorial and axial conformers has been calculated at the CCSD(T)-F12/cc-pVTZ-F12//B2PLYP-D3/cc-pVTZ level of theory. scribd.com

Furthermore, the potential energy surface along the O-O dissociation coordinate has been mapped using the CASPT2 method. researchgate.net These calculations reveal a smooth potential energy profile leading to the cyclohexoxy and hydroxyl radical products, providing fundamental data for understanding the unimolecular decomposition of CHHP. researchgate.net

Molecular Dynamics and Advanced Kinetic Modeling

While quantum chemical calculations provide insights into the static properties of molecules, molecular dynamics and advanced kinetic modeling are necessary to understand their time-dependent behavior and reactivity.

Application of Transition State Theory for Predicting Reaction Rate Constants

Transition State Theory (TST) is a cornerstone of chemical kinetics, providing a framework for calculating the rate constants of elementary reactions. For reactions involving this compound, TST can be used in conjunction with parameters obtained from quantum chemical calculations (such as barrier heights and vibrational frequencies of reactants and transition states) to predict reaction rates.

For instance, the unimolecular decomposition of hydroperoxyalkyl radicals (•QOOH), which can be formed from CHHP, is a critical step in low-temperature oxidation. The rate of dissociation of these radicals to produce OH radicals can be quantitatively assessed using Rice-Ramsperger-Kassel-Marcus (RRKM) theory, a microcanonical form of TST. This theory has been applied to the •QOOH radicals formed during cyclohexane oxidation, allowing for the prediction of isomer-specific decay rates based on theoretically calculated barrier heights. researchgate.net Kinetic simulations based on TST-derived rate constants have also been used to model the decomposition of hydroperoxides in various chemical systems. acs.org

Accounting for Tunneling Effects in Hydrogen-Atom Transfer Reactions

For reactions involving the transfer of a hydrogen atom, quantum mechanical tunneling can play a significant role, allowing the reaction to proceed at a rate faster than predicted by classical TST, especially at lower temperatures. This is because the light hydrogen atom can penetrate through the potential energy barrier rather than having to go over it.

In the context of cyclohexane oxidation, intramolecular hydrogen-atom transfer reactions are crucial for the isomerization of peroxy radicals, which are in equilibrium with species like CHHP. While direct computational studies on tunneling effects in this compound itself are not extensively detailed in the provided context, the importance of such effects in similar systems is recognized. For example, in the smaller C₂H₅O₂ radical system, benchmark calculations have shown that the imaginary frequency at the transition state, a key parameter in tunneling calculations, can be significantly different when calculated with high-level methods compared to density functional theory. researchgate.net This highlights the need to consider and accurately calculate tunneling corrections for hydrogen-atom transfer reactions in the oxidation of cyclohexane and related species to achieve accurate kinetic models.

Development of Detailed Kinetic Models for Complex Oxidation Processes

The reactivity of this compound (CHHP) is intrinsically linked to the complex oxidation processes of cyclohexane, where it serves as a crucial, yet transient, intermediate species. The development of detailed chemical kinetic models is essential for understanding and predicting the behavior of cyclohexane oxidation under various conditions, from low-temperature combustion to industrial liquid-phase oxidation. These models consist of hundreds of elementary reactions and species, aiming to comprehensively describe the reaction network. osti.govresearchgate.net

The formation and consumption of CHHP are central to the low-temperature oxidation mechanism of cyclohexane. researchgate.netacs.org This regime is characterized by a complex series of radical chain reactions. A simplified, core sequence of these reactions, which must be accounted for in detailed kinetic models, is initiated by the formation of a cyclohexyl radical, which then reacts with molecular oxygen. osti.govacs.org

Key Reaction Pathways in Cyclohexane Low-Temperature Oxidation: